2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid
Description
2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, a propyl substituent at position 4, and a 3-isopropoxypropylamino group at position 2.
Properties
IUPAC Name |
2-(3-propan-2-yloxypropylamino)-4-propylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-6-12-11(13(18)19)9-16-14(17-12)15-7-5-8-20-10(2)3/h9-10H,4-8H2,1-3H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMQPCNBRMKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-isopropoxypropylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Cyclopropylamino)-4-propylpyrimidine-5-carboxylic Acid
- Structure: Cyclopropylamino substituent at position 2.
- This may influence metabolic stability and binding affinity in biological systems .
- Applications : Cyclopropane derivatives are intermediates in pharmaceuticals and fine chemicals, though their high ring strain may limit stability under certain conditions.
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic Acid (CAS 1145745-04-5)
- Structure: Ethoxyethylamino substituent at position 4 and isopropyl group at position 2.
- Key Differences : The shorter ethoxyethyl chain (vs. 3-isopropoxypropyl) may reduce lipophilicity, impacting membrane permeability. The isopropyl group at position 2 further alters steric effects .
Substituent Variations at Position 4
The propyl group at position 4 distinguishes the target compound from analogs with bulkier or polar substituents:
4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid (CAS 127958-08-1)
- Structure : Methyl group at position 2 and isopropyl at position 4.
- The isopropyl group enhances hydrophobicity compared to the propyl group .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structure : Chlorine at position 2 and methyl at position 5.
- However, chlorine may also confer toxicity risks .
1-(3-Isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline
- Structure : Fused imidazo[4,5-g]quinazoline core with multiple pyridinyl groups.
- Key Differences : Increased aromaticity and nitrogen content enhance π-π stacking and hydrogen-bonding interactions, but synthetic complexity limits scalability. The target compound’s simpler pyrimidine scaffold offers easier functionalization .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid, known by its CAS number 927803-31-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests that it could interact with various biological pathways, making it a candidate for pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O2, with a molecular weight of 236.31 g/mol. The compound features a pyrimidine ring substituted with an isopropoxypropyl amino group and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 927803-31-4 |
| Physical State | Solid |
The biological activity of this compound primarily involves modulation of enzymatic pathways and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, particularly those linked to the pyrimidine metabolism pathway.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with nucleic acid synthesis.
- Anticancer Potential : Some pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. The carboxylic acid group may enhance solubility and bioavailability, facilitating better interaction with cellular targets.
- Anti-inflammatory Properties : There is evidence suggesting that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 10-50 µg/mL.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that the compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups.
Toxicology
While the biological activity is promising, toxicological assessments are crucial. Preliminary toxicity studies indicate that while the compound shows low acute toxicity (LD50 > 2000 mg/kg), further investigations are necessary to evaluate chronic exposure effects and potential mutagenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
